A Senior Application Scientist's Technical Guide to 4-Chloro-1H-pyrazol-3-amine Hydrochloride
A Senior Application Scientist's Technical Guide to 4-Chloro-1H-pyrazol-3-amine Hydrochloride
Abstract
This guide provides an in-depth technical overview of 4-Chloro-1H-pyrazol-3-amine Hydrochloride, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document elucidates the compound's definitive identification, including its CAS number, physicochemical properties, and tautomeric nature. A field-proven, scalable synthetic protocol is detailed, emphasizing the causal factors behind key reaction steps. Furthermore, this guide explores the compound's versatile applications as a precursor to bioactive molecules, outlines essential analytical characterization methods, and provides comprehensive safety and handling protocols. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.
Core Compound Identification & Properties
Accurate identification of chemical entities is the bedrock of reproducible science. The subject of this guide, while commonly requested as "4-Chloro-1H-pyrazol-3-amine hydrochloride," is most precisely identified in chemical databases under a different nomenclature due to the tautomerism and numbering conventions of the pyrazole ring. The authoritative CAS number corresponds to the isomer 3-Chloro-1H-pyrazol-4-amine hydrochloride .[1][2][3][4] This guide will use the CAS-registered nomenclature and structure for all technical discussions.
The hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is a crucial consideration for its practical application in reaction chemistry. The free base, 3-Chloro-1H-pyrazol-4-amine, is registered under CAS number 103286-54-0.[5][6][7]
N-NH || Cl - CC - NH3+ / CH
>]; b [label=<
Cl-
>]; a -> b [style=invis]; } } ends_dot Caption: Chemical structure of 3-Chloro-1H-pyrazol-4-amine Hydrochloride.
Table 1: Compound Identification and Physicochemical Properties
| Parameter | Value | Source(s) |
|---|---|---|
| Primary CAS Number | 63680-90-0 | [1][2][3][4] |
| IUPAC Name | 5-chloro-1H-pyrazol-4-amine;hydrochloride | [1] |
| Common Synonyms | 3-Chloro-1H-pyrazol-4-amine HCl, 4-Amino-3-chloropyrazole HCl | [1] |
| Molecular Formula | C₃H₅Cl₂N₃ | [1][2] |
| Molecular Weight | 154.00 g/mol | [1][2] |
| Monoisotopic Mass | 152.9860526 Da | [1] |
| Physical Form | Solid | [8] |
| Boiling Point | 344.5°C (Predicted) |[4] |
Synthesis Protocol: From 4-Nitropyrazole to Target Compound
The synthesis of 3-chloro-1H-pyrazol-4-amine hydrochloride is efficiently achieved through a robust, two-step, one-pot process starting from 4-nitropyrazole. This pathway, detailed in U.S. Patent US10233155B2, involves a regioselective chlorination followed by a reduction of the nitro group.[9]
Causality in Experimental Design
The success of this synthesis hinges on precise control of the reaction conditions. The key transformation is the chlorination at the C3 position of the pyrazole ring. It has been discovered that performing the halogenation in the presence of a high concentration of hydrochloric acid (e.g., 31-38%) is critical for directing the chlorine atom to the desired 3-position.[9] This is a crucial insight; lower acid concentrations could lead to a mixture of isomers, complicating purification and reducing the overall yield. The subsequent reduction of the nitro group can then be performed in the same pot, creating an efficient and economical process.[9]
Detailed Experimental Protocol
This protocol is a representative example based on established literature and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Nitropyrazole
-
Concentrated Hydrochloric Acid (~37%)
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Reducing agent (e.g., Tin(II) chloride or H₂ with Pd/C catalyst)
-
Optional alcoholic solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with concentrated hydrochloric acid. If desired, an alcoholic co-solvent like ethanol can be added.
-
Chlorination: Add 4-nitropyrazole to the acid solution. Introduce the chlorinating agent portion-wise while monitoring the internal temperature. The high concentration of HCl is critical to ensure regioselective chlorination at the C3 position.[9]
-
Reaction Monitoring (Chlorination): Stir the mixture at a controlled temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Reduction: Once chlorination is complete, introduce the reducing agent to the reaction mixture. If using a catalytic hydrogenation, the reaction would be transferred to a suitable pressure vessel and subjected to hydrogen gas in the presence of a catalyst like Palladium on carbon.[10]
-
Reaction Monitoring (Reduction): Continue the reaction until the nitro-intermediate is fully converted to the desired amine.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product, 3-chloro-1H-pyrazol-4-amine hydrochloride, often precipitates from the solution. The solid can be isolated by filtration, washed with a suitable solvent to remove residual impurities, and dried under vacuum to yield the final product.
Applications in Drug Discovery and Agrochemicals
Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as versatile starting materials for a wide range of biologically active compounds.[11] Their structural features allow them to act as bioisosteres of purine bases, enabling them to interact with a variety of enzymatic targets.
The subject compound is a valuable intermediate for several classes of therapeutic and pesticidal agents:
-
Kinase Inhibitors: The aminopyrazole core is a common feature in many kinase inhibitors developed for oncology.[11][12] The amino and chloro groups on the pyrazole ring serve as synthetic handles for elaboration into more complex molecules that can target the ATP-binding site of kinases.
-
Agrochemicals: This compound and its derivatives are used in the synthesis of modern pesticides and herbicides.[9][13] The pyrazole scaffold is present in numerous commercial agrochemicals due to its potent biological activity.[13]
-
Fused Heterocyclic Systems: 5-aminopyrazole derivatives are key precursors for synthesizing fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines, which exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14]
Analytical Characterization
Confirming the identity and purity of the synthesized material is paramount. A combination of spectroscopic and chromatographic methods should be employed.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern. The monoisotopic mass of the free base is 117.0093748 Da.[5] Predicted adducts are valuable for interpreting electrospray ionization (ESI) mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation that the correct isomer has been synthesized.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor reaction progress.
Table 2: Predicted Mass Spectrometry Data for the Free Base (C₃H₄ClN₃)
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 118.01666 |
| [M+Na]⁺ | 139.99860 |
| [M-H]⁻ | 116.00210 |
Source: PubChemLite[15]
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be strictly followed. The GHS classification for the parent amine indicates several hazards.[5] While the hydrochloride salt may have a slightly different profile, it should be handled with equivalent care.
Table 3: GHS Hazard Information for 3-Chloro-1H-pyrazol-4-amine
| Hazard Class | Hazard Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Source: PubChem[5]
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[16][17]
-
Avoid breathing dust.[6][16] Avoid contact with skin and eyes.[17]
-
Wash hands thoroughly after handling.[16]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS 63680-90-0) is a cornerstone intermediate for the synthesis of a multitude of high-value molecules in the pharmaceutical and agrochemical industries.[9][12][14] A thorough understanding of its properties, a reliable synthetic strategy, and strict adherence to safety protocols are essential for its effective and safe utilization. This guide provides the technical and practical framework necessary for scientists to leverage this versatile building block in their research and development endeavors.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 114020, 3-chloro-1H-pyrazol-4-amine. [Link]
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